molecular formula C11H17NO3 B8319291 3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene

3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene

Cat. No.: B8319291
M. Wt: 211.26 g/mol
InChI Key: PWXMOQHBDBOAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 4-hydroxy-1-azabicyclo[3.3.1]non-3-ene-3-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)9-7-12-5-3-4-8(6-12)10(9)13/h8,13H,2-7H2,1H3

InChI Key

PWXMOQHBDBOAKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2CCCN(C2)C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of tert-BuOK (505 mg, 4.5 mmol) in anhydrous toluene (4.5 mL) was refluxed (1 h) and then an anhydrous toluene solution (1.5 mL) of 15a (386 mg, 1.5 mmol) was added (20 min) and the reaction mixture was refluxed for an additional 3 h, and then cooled. EtOH (2 mL) was added, and the reaction was filtered (Celite pad) and concentrated in vacuo. The residue was purified by PTLC (5% MeOH—CHCl3) to give 4 (127 mg, 40%) as a yellow oil: Rf 0.21 (5% MeOH—CHCl3); IR (neat) 2932, 2857, 1656, 1292, 1207 cm−1; 1H NMR (CDCl3, 500 MHz) δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 1.55-1.64 (m, 2H, C(7)H2), 1.65-1.73 (m, 1H), C(6)HH′), 1.84-1.86 (m, 1H, C(6)HH′), 2.19 (br s, 1H, C(5)H), 2.89 (d, J=13.0 Hz, 1H), C(9)HH′), 2.90-2.96 (m, 2H, C(8)H2), 2.96 (d, J=13.0 Hz, 1H, C(9)HH′), 3.24 (d, J=16.8 Hz, 1H, C(2)HH′), 3.73 (d, J=16.8 Hz, 1H, C(2)HH′), 4.17 (q, J=7.1 Hz, 2H, CH2CH3), 11.83 (br s, 1H, C(4)OH), the 1H NMR assignments were consistent with the COSY spectrum; 13C NMR (CDCl3, 150 MHz) 14.2 (CH2CH3), 19.1 (C(7)), 26.6 (C(6)), 32.2 (C(5)), 49.5 (C(2)), 51.4 (C(9)), 55.2 (C(8)), 60.2 (CH2CH3), 99.3 (C(3)), 170.6 (C(O)), 172.1 (C(4) ppm, the assignments were consistent with the DEPT, HMQC and HMBC spectra; MS (+CI) 212 [M+1]+; Mr (+CI) 212.128 08 [M+1]+ (calcd for C11H18NO3 212.128 67). Anal. (C11H17NO3): C, H, N.
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
386 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Yield
40%

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